5-(2-Chlorobenzyl)-2-Furoic Acid: Chemical Profile and MetAP Inhibition Mechanism
5-(2-Chlorobenzyl)-2-Furoic Acid: Chemical Profile and MetAP Inhibition Mechanism
[1][2]
Executive Summary
5-(2-Chlorobenzyl)-2-furoic acid (CAS: 60907-14-4) is a specialized heterocyclic compound primarily recognized for its role as a selective inhibitor of Methionine Aminopeptidase (MetAP) .[1][2] Unlike broad-spectrum metalloprotease inhibitors, this compound exhibits a distinct selectivity for the Manganese(II)-bound form of the enzyme, making it a critical probe for understanding metal-ion dependence in bacterial physiology.
This technical guide dissects the compound’s chemical architecture, synthesis pathways, and biological mechanism of action. It is designed for medicinal chemists and structural biologists requiring high-fidelity data for lead optimization or mechanistic studies.
Chemical Identity & Structural Analysis[1][2]
The structural integrity of 5-(2-Chlorobenzyl)-2-furoic acid hinges on the electronic interplay between the electron-rich furan ring and the electron-withdrawing carboxylic acid, modulated by the lipophilic benzyl tail.
Structural Components[1][2]
-
Pharmacophore: The 2-furoic acid moiety serves as the metal-chelating headgroup. The carboxylate anion (
) provides bidentate or monodentate coordination to the active site metal ion. -
Linker: A methylene bridge (
) at the C5 position connects the furan core to the aromatic tail. This flexibility allows the inhibitor to adopt a conformation that fits the hydrophobic pocket of the enzyme. -
Lipophilic Tail: The 2-chlorophenyl group introduces steric bulk and lipophilicity (increasing LogP), enhancing membrane permeability and van der Waals interactions within the target binding site.
Physicochemical Properties Table
| Property | Value | Context |
| IUPAC Name | 5-[(2-Chlorophenyl)methyl]furan-2-carboxylic acid | Official nomenclature |
| CAS Number | 60907-14-4 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 236.65 g/mol | Small molecule fragment |
| Predicted LogP | ~3.2 - 3.5 | Moderate lipophilicity; good cell permeability |
| pKa (Acid) | ~3.16 (Furoic core) | Ionized at physiological pH (7.[1][2]4) |
| H-Bond Donors | 1 (COOH) | - |
| H-Bond Acceptors | 3 (Furan O, Carboxyl O) | - |
| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility in non-ionized form |
Structural Visualization
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Structural decomposition of 5-(2-Chlorobenzyl)-2-furoic acid highlighting functional domains.
Synthesis & Manufacturing Protocol
The synthesis of 5-(2-Chlorobenzyl)-2-furoic acid typically employs a Friedel-Crafts Alkylation strategy followed by ester hydrolysis. This route is preferred for its modularity, allowing different benzyl halides to be introduced easily.
Reaction Mechanism
-
Alkylation: Methyl 2-furoate reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst (Ferric Chloride,
). The electron-rich furan ring directs the electrophilic attack to the open C5 position. -
Hydrolysis: The intermediate ester is saponified using Sodium Hydroxide (
) to yield the free acid.
Representative Synthetic Procedure
Note: All synthesis must be performed in a fume hood due to the lachrymatory nature of benzyl halides.
Step 1: Friedel-Crafts Alkylation
-
Reagents: Methyl 2-furoate (1.0 eq), 2-Chlorobenzyl chloride (1.1 eq), Anhydrous
(0.05 - 0.1 eq). -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
). -
Procedure:
-
Dissolve methyl 2-furoate in dry DCM under
atmosphere. -
Add anhydrous
catalyst. -
Add 2-chlorobenzyl chloride dropwise at 0°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Quench: Pour into ice water. Extract with DCM.
-
Purification: Silica gel column chromatography (Hexane/EtOAc) to isolate Methyl 5-(2-chlorobenzyl)-2-furoate.
-
Step 2: Saponification
-
Reagents: Methyl ester intermediate, 2N NaOH, Methanol.
-
Procedure:
-
Dissolve the ester in MeOH.
-
Add 2N NaOH (3.0 eq). Reflux for 2-4 hours.
-
Workup: Evaporate MeOH. Acidify the aqueous residue with 1N HCl to pH ~2.
-
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commercially available starting materials.
Biological Mechanism: MetAP Inhibition
The primary biological utility of 5-(2-Chlorobenzyl)-2-furoic acid lies in its inhibition of Methionine Aminopeptidase (MetAP) , an enzyme essential for the N-terminal processing of proteins in bacteria and eukaryotes.
Mechanism of Action
MetAP enzymes remove the N-terminal methionine from nascent polypeptides. They are metalloenzymes that can function with different metal cofactors (Mn, Co, Fe, Ni), but the physiological relevance of each metal is debated.
-
Metal Selectivity: This compound shows high potency against the Mn(II)-loaded form of E. coli MetAP (EcMetAP-Mn).
-
Binding Mode: The carboxylate group coordinates to the bimetallic center in the active site. The 2-chlorobenzyl group occupies the hydrophobic S1' pocket, providing specificity and binding affinity.
-
Significance: By selectively inhibiting the Mn(II) form, researchers can deconvolute the specific roles of manganese in bacterial protein maturation, distinct from the Co(II) or Fe(II) forms.
Inhibition Pathway Diagram
Figure 3: Mechanism of Mn(II)-selective inhibition of MetAP.
Experimental Protocols: Enzymatic Assay
To validate the activity of this compound, the following standard assay protocol is recommended.
MetAP Activity Assay
Objective: Determine the
-
Buffer Preparation: 50 mM HEPES (pH 7.5), 100 mM NaCl. Crucial: Use metal-free water to prevent contamination.
-
Enzyme Activation: Incubate Apo-MetAP with
(typically 1-10 µM) for 10 minutes on ice. -
Substrate: Use a colorimetric or fluorogenic substrate, e.g., Met-pNA (Methionine-p-nitroanilide).
-
Reaction:
-
Mix 10 µL of Inhibitor (in DMSO, varying concentrations).
-
Add 80 µL of Activated Enzyme solution.
-
Incubate for 10-15 minutes at 30°C.
-
Initiate reaction with 10 µL of Substrate (Met-pNA).
-
-
Detection: Monitor absorbance at 405 nm (formation of p-nitroaniline) continuously for 20 minutes.
-
Analysis: Plot initial velocity vs. inhibitor concentration to calculate
.
References
-
CAS Common Chemistry. (n.d.). Details for CAS RN 60907-14-4. American Chemical Society. Link
-
Ye, Q., et al. (2016). Metal-Form Selective Inhibition: Synthesis and Structure–Activity Analysis of Mn(II)-Form Selective Inhibitors of E. coli Methionine Aminopeptidase. Journal of Medicinal Chemistry. (Note: This paper establishes the SAR for furan-based MetAP inhibitors). Link (Generalized link to journal search for verification).
-
ChemSrc. (2025). 5-(2-Chlorobenzyl)-2-Furoic Acid Physicochemical Properties. Link
